molecular formula C17H17N3O6S B2364833 3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide CAS No. 300670-46-6

3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No. B2364833
CAS RN: 300670-46-6
M. Wt: 391.4
InChI Key: BEKJHUVBTSAWSV-UHFFFAOYSA-N
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Description

“3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” is a chemical compound with the molecular formula C17H17N3O6S . It is widely used in the field of scientific research.


Molecular Structure Analysis

The molecular structure of “3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” consists of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . The exact mass is 391.08380644 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide” include a molecular weight of 391.4 g/mol, a computed XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 4, an exact mass of 391.08380644 g/mol, a monoisotopic mass of 391.08380644 g/mol, a topological polar surface area of 130 Ų, a heavy atom count of 27, a formal charge of 0, and a complexity of 630 .

Scientific Research Applications

Molecular Structure and Conformation

  • A study on a structurally similar compound, N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methyl­sulfon­yl)‐2‐nitro­benzamide, found that its molecular structure is stabilized by both intra- and intermolecular hydrogen bonds, which is significant for understanding the properties and potential applications of similar compounds (Pang et al., 2006).

Synthesis and Reactivity

  • The synthesis of antidepressant Befol includes stages relevant to the production of similar benzamide compounds, offering insights into the reactivity and synthesis processes for related compounds (Donskaya et al., 2004).

Crystal Structure Analysis

  • Research on 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with structural similarities, provides insights into its crystal structure, which can be critical for understanding the crystallography of related benzamides (Saeed et al., 2008).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, have been studied for their corrosion inhibition properties on mild steel, which suggests potential applications of related benzamides in materials science (Mishra et al., 2018).

Pharmacological Potency

  • A study on N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide found it to be a potent and selective CB(2) agonist with moderate in vitro metabolic stability, indicating potential pharmacological applications for related benzamides (Sellitto et al., 2010).

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(18-14-4-6-15(7-5-14)20(22)23)13-2-1-3-16(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKJHUVBTSAWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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